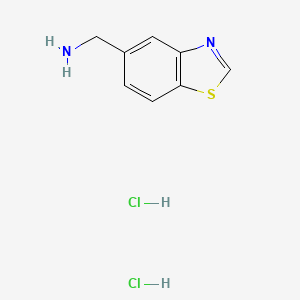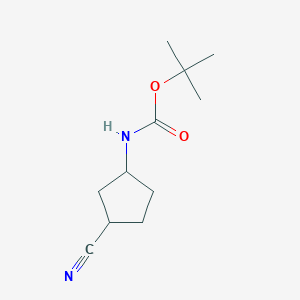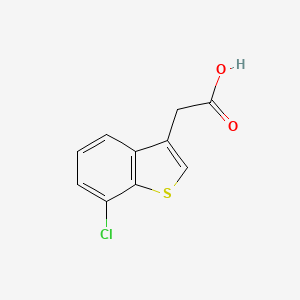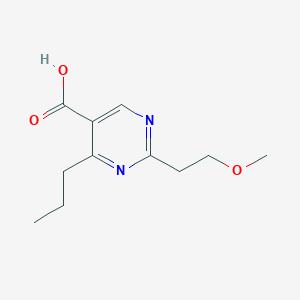
2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically employs boronic esters as reagents and palladium catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in chemical synthesis.
Poly(N,N-bis(2-methoxyethyl)acrylamide): A polymer with thermoresponsive properties.
Uniqueness
2-(2-Methoxyethyl)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific pyrimidine ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-9-8(11(14)15)7-12-10(13-9)5-6-16-2/h7H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WPGBLSAJUCVEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC=C1C(=O)O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
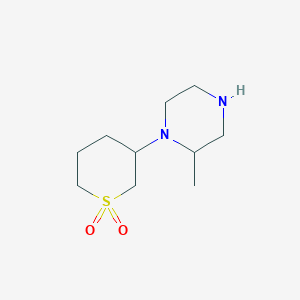
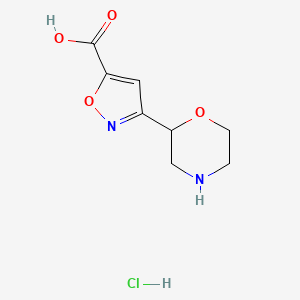

![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
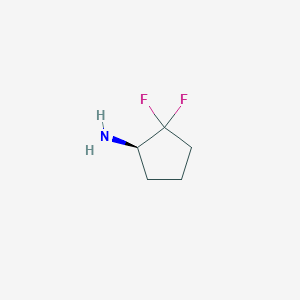
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)


